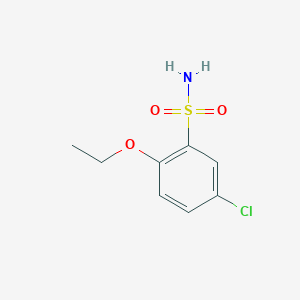

5-chloro-2-ethoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXABRWMBUMHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the 5 Chloro 2 Ethoxybenzenesulfonamide Core

Reactions Involving the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo various reactions at the nitrogen atom, allowing for the introduction of a wide range of substituents.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, forming a nucleophilic sulfonamidate anion. This anion can then react with electrophiles such as alkyl halides or acyl chlorides in N-alkylation and N-acylation reactions, respectively.

N-Alkylation: This reaction introduces an alkyl group onto the sulfonamide nitrogen. The general approach involves treating the 5-chloro-2-ethoxybenzenesulfonamide with an alkyl halide in the presence of a base. The choice of base and solvent is critical for the success of the reaction. For instance, in the synthesis of related N-alkylated arylsulfonamides, various bases and alkylating agents have been employed to achieve the desired products masterorganicchemistry.comnih.gov. While specific examples for this compound are not prevalent in the literature, the synthesis of N-alkylated 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives demonstrates the feasibility of this transformation on a similar scaffold researchgate.net. These reactions typically proceed by nucleophilic substitution, where the sulfonamidate anion displaces a halide from the alkylating agent.

N-Acylation: This reaction introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This is typically achieved by reacting the sulfonamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base nih.gov. The resulting N-acylsulfonamides are important intermediates in organic synthesis and can exhibit a range of biological activities. The synthesis of N-acyl carbazoles from cyclic diaryliodonium salts and amides provides a modern approach to forming N-acyl compounds beilstein-journals.org.

A summary of representative N-alkylation and N-acylation reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl-5-chloro-2-ethoxybenzenesulfonamide |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-5-chloro-2-ethoxybenzenesulfonamide |

Sulfonylureas are a class of compounds known for their applications in medicine. They can be synthesized from sulfonamides by reaction with isocyanates. The reaction proceeds by the nucleophilic addition of the sulfonamide nitrogen to the carbonyl group of the isocyanate. This reaction is often carried out in the presence of a base to facilitate the deprotonation of the sulfonamide. Another approach involves the use of chlorosulfonyl isocyanate, a highly reactive reagent that readily reacts with a variety of compounds containing active hydrogen atoms orgsyn.org.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups: a chloro group, an ethoxy group, and a sulfonamide group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com. The active electrophile is the nitronium ion (NO₂⁺).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) is accomplished using a halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃ uobabylon.edu.iqlibretexts.orgmasterorganicchemistry.comlibretexts.org.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the ring using an acyl chloride or anhydride with a Lewis acid catalyst wisc.edulibretexts.orgscience-revision.co.ukmasterorganicchemistry.comkhanacademy.org. The acyl group is deactivating, which prevents polyacylation.

The predicted major product for these reactions on this compound is the substitution at the carbon atom adjacent to the ethoxy group.

Ether Cleavage and Alkoxy Group Modifications

The ethoxy group in this compound can be cleaved under certain conditions, typically involving strong acids like HBr or HI. This reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated, followed by attack of a halide ion. Cleavage of the ether would yield 5-chloro-2-hydroxybenzenesulfonamide. This phenolic derivative can then be further functionalized, for example, by reaction with different alkylating agents to introduce a variety of alkoxy groups researchgate.net. This provides a route to a diverse library of analogs with modified alkoxy substituents.

Halogen-Based Transformations (e.g., Suzuki-Miyaura Coupling)

The chloro substituent on the benzene ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orgsemanticscholar.orgnih.govuwindsor.ca. Although aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst design have enabled their efficient use in Suzuki-Miyaura reactions uwindsor.ca.

This reaction would allow for the introduction of a wide range of aryl or vinyl groups at the 5-position of the benzene ring, leading to the synthesis of biaryl and styrenyl derivatives of this compound. The general scheme for a Suzuki-Miyaura coupling of this compound is shown below.

| Reactants | Catalyst and Conditions | Product |

| This compound, R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | 5-R-2-ethoxybenzenesulfonamide |

Here, 'R' can be a variety of aryl or vinyl groups.

Strategies for Introducing Chemically Reactive Handles

The inherent reactivity of the this compound core provides multiple avenues for introducing additional chemically reactive handles for further derivatization. These "handles" are functional groups that can participate in a range of chemical transformations, allowing for the construction of more complex molecules.

From the Sulfonamide Nitrogen: As discussed in section 3.1.1, N-alkylation can be performed with bifunctional alkyl halides. For example, using an alkyl halide containing a terminal alkene or alkyne would introduce a site for further reactions like click chemistry, metathesis, or hydroboration-oxidation.

On the Aromatic Ring: Electrophilic aromatic substitution (section 3.2) can introduce functional groups like a nitro group, which can be subsequently reduced to an amino group. This amino group can then be diazotized and converted to a variety of other functional groups (Sandmeyer reaction) or used in amide coupling reactions.

Via Ether Cleavage: Cleavage of the ethoxy group (section 3.3) to the corresponding phenol (B47542) provides a nucleophilic site for Williamson ether synthesis, allowing the attachment of side chains containing other functional groups.

Through Halogen Transformation: The chloro group can be transformed into other functionalities. For instance, after a Suzuki-Miyaura coupling (section 3.4), the newly introduced aryl or vinyl group could itself contain a reactive handle for subsequent reactions.

By strategically employing these reactions, chemists can systematically modify the this compound scaffold to generate a diverse library of compounds for biological screening.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Ethoxybenzenesulfonamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to model the electronic behavior of molecules with high accuracy. scientific.netnih.gov These calculations form the basis for understanding the fundamental characteristics of 5-chloro-2-ethoxybenzenesulfonamide.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For sulfonamides, the HOMO is typically localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO is often found on the aromatic ring system. researchgate.net This distribution indicates that charge transfer can occur from the sulfonamide portion to the ring. researchgate.netnih.gov In the case of this compound, the electron-withdrawing chloro group and the electron-donating ethoxy group on the benzene (B151609) ring would modulate this charge distribution. DFT calculations on analogous sulfonamides have shown that such substitutions significantly influence the HOMO-LUMO energy gap. scientific.netijaers.com

Table 1: Representative HOMO-LUMO Gap Energies for Analogous Sulfonamide Compounds Note: These values are for illustrative purposes and depend on the specific computational method and basis set used.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | B3LYP/6-31G(d,p) | -7.89 | -3.01 | 4.88 | nih.gov |

| Thiophene Sulfonamide Derivative | B3LYP/6-311G(d,p) | -6.80 | -2.30 | 4.50 | researchgate.net |

| Sulfamethoxazole-Schiff Base | B3LYP/6−311G+(d,p) | -5.99 | -2.01 | 3.98 | nih.gov |

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ijaers.comresearchgate.net For sulfonamide derivatives, the negative potential (red and yellow regions) is typically concentrated around the electronegative oxygen atoms of the sulfonyl group, making them sites for electrophilic attack and hydrogen bonding. ijaers.comresearchgate.net The positive potential (blue regions) is usually found around the amine hydrogen atoms, indicating sites for nucleophilic attack. ijaers.com The aromatic ring can exhibit both electron-rich (π-system) and electron-poor regions depending on the substituents.

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis identifies the stable arrangements of atoms (conformers) and the energy barriers between them.

Studies on analogous sulfonamides, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, reveal key structural features. In this analogue, the dihedral angle between the two aromatic rings is approximately 73.94 (9)°. nih.govnih.gov The conformation around the sulfonamide linkage is also critical. The two sulfonyl oxygen atoms typically lie on the opposite side of the S-bound phenyl ring relative to the sulfonamide nitrogen atom. nih.gov Theoretical studies have shown that the stability of different rotamers is strongly influenced by the hybridization of the sulfonamide nitrogen. researcher.life The presence of intramolecular hydrogen bonds, for example between the amide proton and an adjacent oxygen atom, can further stabilize certain conformations. nih.gov

Table 2: Key Torsion Angles in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (A Close Analogue)

| Torsion Angle | Value (°) | Description |

|---|---|---|

| O1–S1–C1–C6 | -34.32 (13) | Orientation of sulfonyl oxygen relative to the phenyl ring |

| O2–S1–C1–C2 | 14.43 (13) | Orientation of the second sulfonyl oxygen |

| N1–S1–C1–C2 | -101.83 (12) | Orientation of the sulfonamide nitrogen |

Source: nih.gov

Quantum chemical calculations can elucidate the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and transition states. The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org

Theoretical studies on sulfonyl transfer reactions suggest that the mechanism can vary. Some studies propose a one-step, SN2-type mechanism. nih.gov Others suggest an addition-elimination pathway where the amine attacks the sulfur atom to form a trigonal bipyramidal intermediate or transition state (adduct 30 in some literature), followed by the elimination of the leaving group (e.g., silyl (B83357) halide). nih.gov Computational modeling of these pathways, including calculating the energies of reactants, intermediates, transition states, and products, helps determine the most likely reaction course. For instance, calculations have shown that the reaction of N-silylamines with sulfonyl fluorides is more exothermic than with sulfonyl chlorides, which is attributed to the formation of a strong Si-F bond. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond single molecules to study their interactions with other molecules, such as proteins or solvent molecules. These techniques are fundamental in fields like drug design and materials science.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. rjb.ro For sulfonamides, this is a common method to hypothesize their interaction with various enzymes. The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, then using a scoring function to evaluate the best binding poses based on energy and complementarity. nih.gov

Docking studies of various sulfonamides into non-clinical targets like penicillin-binding proteins (PBP-2X) or dihydropteroate (B1496061) synthase (DHPS) reveal common interaction patterns. rjb.ronih.gov The sulfonamide group is crucial for forming key hydrogen bonds. The N-H of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. researchgate.net The aromatic rings often engage in hydrophobic or π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or histidine in the binding pocket. chemrxiv.org The specific substituents on the rings, such as the chloro and ethoxy groups of this compound, would further define the specificity and strength of these interactions. nih.gov

Table 3: Example of Predicted Interactions for a Sulfonamide Ligand with a Protein Target (Illustrative)

| Ligand | Protein Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|---|---|

| Sulfonamide Derivative | E. coli DHPS (1AJ0) | -7.5 | Arg63, Ser222 | Hydrogen Bond | nih.gov |

| Sulfonamide Derivative | E. coli DHPS (1AJ0) | -7.5 | Phe190, Pro65 | Hydrophobic | nih.gov |

| Sulfonamide Analogue | FKBP12 | Not specified | Ile56, Tyr82, His87 | Hydrogen Bond, Halogen-π | chemrxiv.org |

The behavior of this compound in a condensed phase (solid or solution) is governed by its intermolecular interactions. In the solid state, sulfonamides frequently form centrosymmetric dimers through N-H···O hydrogen bonds between the sulfonamide groups of two molecules, creating a stable R22(8) ring motif. nih.govresearchgate.net The crystal packing can be further consolidated by weaker C-H···O interactions and π-π stacking between aromatic rings. nih.gov

Predictive Spectroscopic Property Computations

In the field of computational chemistry, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become invaluable tools for predicting the spectroscopic properties of molecules. These methods allow for the in-silico determination of various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis), providing insights that complement and guide experimental work. For this compound, computational studies are instrumental in understanding its electronic structure and vibrational modes.

The predictive process for spectroscopic properties typically begins with the optimization of the molecule's three-dimensional geometry using DFT methods. A common and effective approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net Once the lowest energy conformation is determined, this optimized geometry serves as the foundation for subsequent spectroscopic property calculations.

Predictive Nuclear Magnetic Resonance (NMR) Spectroscopy

The accurate prediction of NMR chemical shifts is a significant area of computational chemistry, aiding in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate NMR shielding tensors. nih.gov The choice of functional and basis set is critical for achieving high accuracy. For instance, workflows for predicting experimental proton spectra often involve geometry optimization with a functional like B31LYP-D3/6-31G(d), followed by NMR shift predictions using a functional such as WP04 with a larger basis set like 6-311++G(2d,p) and a solvent model (e.g., PCM for chloroform). github.io

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be calculated for its optimized structure. The results are typically presented in a table, comparing them to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| H (Aromatic) | Calculated Value |

| H (Aromatic) | Calculated Value |

| H (Aromatic) | Calculated Value |

| H (Methylene, -CH₂-) | Calculated Value |

| H (Methyl, -CH₃) | Calculated Value |

| H (Amide, -NH₂) | Calculated Value |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C (Aromatic, C-S) | Calculated Value |

| C (Aromatic, C-O) | Calculated Value |

| C (Aromatic, C-Cl) | Calculated Value |

| C (Aromatic) | Calculated Value |

| C (Aromatic) | Calculated Value |

| C (Aromatic) | Calculated Value |

| C (Methylene, -CH₂-) | Calculated Value |

| C (Methyl, -CH₃) | Calculated Value |

Predictive Infrared (IR) Spectroscopy

Theoretical IR spectroscopy is a powerful tool for identifying the vibrational modes of a molecule. Following geometry optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true energy minimum but also provides the harmonic vibrational frequencies and their corresponding intensities. The calculated IR spectrum can be compared with experimental data to aid in the assignment of spectral bands. For sulfonamides, characteristic vibrational bands include the symmetric and asymmetric stretching of the SO₂ group. bldpharm.com

The predicted vibrational frequencies for this compound would be tabulated, along with their intensities and the assignment of the vibrational mode.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| Calculated Value | Calculated Value | N-H stretch |

| Calculated Value | Calculated Value | C-H stretch (aromatic) |

| Calculated Value | Calculated Value | C-H stretch (aliphatic) |

| Calculated Value | Calculated Value | C=C stretch (aromatic) |

| Calculated Value | Calculated Value | S=O asymmetric stretch |

| Calculated Value | Calculated Value | S=O symmetric stretch |

| Calculated Value | Calculated Value | C-O stretch |

| Calculated Value | Calculated Value | C-S stretch |

| Calculated Value | Calculated Value | C-Cl stretch |

Predictive Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. researchgate.net By applying the TD-DFT formalism to the optimized ground-state geometry, one can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The oscillator strength is also calculated, which is related to the intensity of the absorption band. These calculations are often performed in the presence of a solvent model to better replicate experimental conditions. researchgate.net

For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption. The results would be presented in a table listing the predicted λmax, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*).

Table 4: Predicted UV-Vis Absorption for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition |

| Calculated Value | Calculated Value | e.g., HOMO -> LUMO |

| Calculated Value | Calculated Value | e.g., HOMO-1 -> LUMO |

| Calculated Value | Calculated Value | e.g., HOMO -> LUMO+1 |

Investigations into Molecular Interactions and Non Clinical Biochemical Mechanisms

Antimicrobial Mechanisms of Action (Focus on Enzyme Targets in Microorganisms)

The antimicrobial properties and specific microbial enzyme targets of 5-chloro-2-ethoxybenzenesulfonamide have not been investigated or reported.

We regret that we cannot fulfill your request for a detailed article at this time due to the absence of published research data for this particular compound in the specified areas of investigation. Should scientific studies on the biochemical mechanisms of this compound be published in the future, this information may become available.

Investigations into the Coordination Chemistry and Metal Complex Formation of this compound Remain Largely Unexplored

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the coordination chemistry and metal complex formation of the specific compound this compound are not publicly available. Consequently, the creation of a detailed article section, including data tables on its molecular interactions with metal ions, is not possible at this time.

While the broader class of sulfonamides has been a subject of interest in coordination chemistry, the specific structural features of this compound—namely the presence and positions of the chloro and ethoxy groups on the benzene (B151609) ring—would significantly influence its behavior as a ligand. Extrapolation from studies on other sulfonamide derivatives would not provide scientifically accurate information for this particular compound.

General studies on sulfonamide-metal complexes reveal that coordination typically occurs through the nitrogen and oxygen atoms of the sulfonamide group (-SO₂NH-). The presence of other potential donor atoms within a molecule can also lead to various coordination modes. These interactions have been shown to form complexes with a range of transition metals, and the resulting compounds are often investigated for their potential biological activities. However, without specific studies on this compound, any discussion of its coordination behavior remains speculative.

Further experimental research is required to elucidate the coordination chemistry of this compound, including its ability to form metal complexes, the nature of the resulting structures, and their potential applications. At present, there is no published data to fulfill the request for a detailed analysis of its coordination properties.

An in-depth analysis of the structure-activity relationships (SAR) of benzenesulfonamide (B165840) derivatives, with a specific focus on the chemical compound this compound, reveals a sophisticated interplay of molecular features that dictate biological activity. These studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective agents.

Structure Activity Relationship Sar Studies of Benzenesulfonamide Derivatives

The benzenesulfonamide (B165840) scaffold is a privileged structure in drug discovery, primarily known for its role in developing carbonic anhydrase (CA) inhibitors. The SAR for this class of compounds is well-established, allowing for the targeted design of derivatives with specific inhibitory profiles.

Advanced Analytical Characterization in Research of 5 Chloro 2 Ethoxybenzenesulfonamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-chloro-2-ethoxybenzenesulfonamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The ethoxy group would be identified by a characteristic triplet and quartet pattern. The aromatic protons would appear as a set of multiplets in the downfield region, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethoxy group, the six carbons of the substituted benzene ring, and any other carbon atoms present. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the chloro, ethoxy, and sulfonamide substituents.

While specific spectral data for this compound is not publicly available, a representative ¹H and ¹³C NMR data table for a structurally similar compound, 5-chloro-2-methoxybenzenesulfonyl chloride, is presented below to illustrate the expected chemical shifts. spectrabase.com

Representative NMR Data for a Structurally Similar Compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) (Predicted) |

|---|---|---|

| CH₃ (ethoxy) | ~1.4 (triplet) | ~15 |

| CH₂ (ethoxy) | ~4.1 (quartet) | ~65 |

| NH₂ (sulfonamide) | ~7.5 (broad singlet) | N/A |

| Aromatic CH | ~7.0-8.0 (multiplets) | ~115-140 |

| Aromatic C-Cl | N/A | ~130 |

| Aromatic C-O | N/A | ~155 |

| Aromatic C-S | N/A | ~140 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide, ether, and aromatic functionalities. Key expected vibrational frequencies include N-H stretching, S=O stretching (asymmetric and symmetric), C-O-C stretching, and aromatic C-H and C=C stretching. libretexts.orgdocbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂NH₂) | N-H Stretch | 3300-3200 |

| S=O Asymmetric Stretch | 1350-1300 | |

| S=O Symmetric Stretch | 1160-1120 | |

| Ether (C-O-C) | C-O Stretch | 1260-1000 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1450 | |

| Chloroalkane | C-Cl Stretch | 800-600 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would indicate the presence of a chlorine atom. miamioh.edu The fragmentation pattern would show characteristic losses of fragments such as the ethoxy group, the sulfonyl group, and parts of the aromatic ring, which helps in confirming the structure. researchgate.netchemguide.co.uknih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragment Lost |

|---|---|---|

| 235/237 | [M]⁺ | - |

| 190/192 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 171/173 | [M - SO₂NH₂]⁺ | Sulfonamide radical |

| 155/157 | [M - SO₂NH₂ - O]⁺ | Sulfonamide and Oxygen |

| 111/113 | [C₆H₄Cl]⁺ | Ethoxy and Sulfonamide groups |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is typically employed for sulfonamides. nih.gov

Typical Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net Detection is often performed using a UV detector at a wavelength where the aromatic ring absorbs significantly. oup.comoup.com

Representative HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, particularly for assessing volatile impurities. Due to the relatively low volatility and polar nature of sulfonamides, derivatization is often necessary to convert the analyte into a more volatile form suitable for GC analysis. nih.gov

Typical Conditions: A capillary column with a non-polar or medium-polarity stationary phase is generally used. Detection is commonly achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids like this compound, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique determines the precise bond lengths, bond angles, and conformation of the molecule, as well as the packing arrangement of molecules in the crystal lattice. While the specific crystal structure of this compound is not publicly documented, analysis of related structures, such as 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, reveals key structural features. researchgate.net For instance, the dihedral angle between the aromatic rings and the hydrogen bonding networks that stabilize the crystal structure can be elucidated. researchgate.net

Illustrative Crystallographic Data for a Related Sulfonamide

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dihedral Angle (between rings) | ~12° |

| Hydrogen Bonding | Inter- and intramolecular N-H···O interactions |

Advanced Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization can enhance its volatility for GC analysis or improve its detectability in HPLC.

For GC Analysis: Silylation is a common derivatization technique for compounds with active hydrogens, such as the sulfonamide group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the sulfonamide with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. nih.gov Another approach is methylation using reagents like (trimethylsilyl)diazomethane. nih.gov

For HPLC Analysis: Pre-column or post-column derivatization can be employed to attach a fluorescent tag to the molecule, significantly enhancing the sensitivity of detection when using a fluorescence detector. nih.gov Reagents like fluorescamine (B152294) or p-dimethylaminobenzaldehyde react with the primary amine of the sulfonamide to form a highly fluorescent derivative. oup.comnih.gov This is particularly useful for trace-level analysis.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 5-Chloro-2-ethoxybenzenesulfonamide Research

The academic footprint of this compound is primarily centered on its role as a synthetic intermediate. A notable contribution comes from a 2015 study by Bouider et al., which detailed the synthesis of this compound as part of a larger investigation into new potassium channel activators. researchgate.netdoi.org In this research, the synthesis of this compound (designated as compound 11c) was achieved, and its identity was confirmed through spectroscopic and physical characterization. researchgate.netdoi.orguniv-jijel.dz

The following table summarizes the reported characterization data for this compound:

| Property | Value | Reference |

| Melting Point | 156–157 °C | researchgate.netdoi.orguniv-jijel.dz |

| IR (KBr) ν (cm⁻¹) | 3367, 3269 (N-H); 1321, 1163 (SO₂) | doi.orguniv-jijel.dz |

| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | 1.36 (t, 3H, OCH₂CH₃), 4.21 (q, 2H, OCH₂CH₃), 7.11 (s, 2H, SO₂NH₂), 7.25 (d, 1H, 3-H) | univ-jijel.dz |

| Yield | 47% | researchgate.netdoi.orguniv-jijel.dz |

This foundational work provides a reliable synthetic protocol and essential analytical data for this compound, enabling its accessibility for further research endeavors. Beyond this specific mention, the broader academic context for this compound is built upon the extensive literature surrounding the synthesis and application of sulfonamides and their derivatives.

Emerging Synthetic Methodologies and Chemical Transformations

The established synthesis of this compound follows a classical pathway. However, the field of organic synthesis is continuously evolving, offering novel and more efficient methods that could be applied to its preparation and subsequent chemical transformations.

Emerging Synthetic Methodologies:

Recent advances in the synthesis of N-aryl sulfonamides could provide alternative routes to this compound. doi.org These include:

Metal-catalyzed cross-coupling reactions: Modern coupling strategies, such as the Chan-Lam coupling, could be employed to form the C-N bond between a substituted benzene (B151609) derivative and a sulfonamide moiety under milder conditions.

Direct C-H amination: The direct functionalization of a C-H bond on the benzene ring with a sulfonamide group represents a highly atom-economical approach that could be explored.

Flow chemistry: The use of microreactors or flow chemistry systems could enable a more controlled, scalable, and potentially higher-yielding synthesis of this compound.

Potential Chemical Transformations:

The functional groups present in this compound—a primary sulfonamide, an ethoxy group, and a chloro substituent—offer multiple handles for further chemical modification.

N-Alkylation/Arylation of the Sulfonamide: The primary sulfonamide group can be readily alkylated or arylated to generate a library of N-substituted derivatives.

Modification of the Ethoxy Group: The ethoxy group could potentially be cleaved to yield the corresponding phenol (B47542), which could then be subjected to a variety of etherification or esterification reactions to introduce different functionalities.

Cross-Coupling Reactions at the Chloro Position: The chlorine atom on the benzene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.

These potential transformations are summarized in the table below:

| Functional Group | Potential Reaction | Potential Outcome |

| Sulfonamide (-SO₂NH₂) | N-Alkylation, N-Arylation | Diverse library of secondary and tertiary sulfonamides |

| Ethoxy (-OCH₂CH₃) | Ether cleavage | Phenolic intermediate for further functionalization |

| Chloro (-Cl) | Suzuki, Stille, Buchwald-Hartwig coupling | Introduction of aryl, vinyl, or amino groups |

Unexplored Avenues in Theoretical and Mechanistic Studies

To date, there are no specific theoretical or mechanistic studies focused on this compound in the published literature. This presents a significant opportunity for computational chemists to contribute to a deeper understanding of its properties.

Potential Areas for Theoretical Investigation:

Conformational Analysis: A detailed study of the rotational barriers around the C-S and S-N bonds would provide insight into the preferred three-dimensional structure of the molecule and its potential interactions with biological macromolecules.

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations could be employed to map the electron density distribution, identify the most reactive sites for electrophilic and nucleophilic attack, and predict the outcomes of the chemical transformations suggested in the previous section.

Spectroscopic Predictions: Computational modeling can be used to predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) and compare them with experimental data to validate the theoretical models.

Intermolecular Interactions: An analysis of the potential for hydrogen bonding, halogen bonding, and π-π stacking would be crucial for understanding its solid-state packing and its ability to bind to target proteins.

A comparative theoretical study of this compound with its methoxy (B1213986) and hydroxy analogues could also elucidate the role of the ethoxy group in modulating its electronic and steric properties.

Potential for Development as Molecular Probes or Tool Compounds in Fundamental Biological Research (Non-Therapeutic)

While not developed as a therapeutic agent, the structural features of this compound make it an interesting candidate for development as a molecular probe or tool compound for basic biological research. Sulfonamides are a well-established class of compounds that can interact with a variety of biological targets.

Potential Applications as a Molecular Probe:

Enzyme Inhibitor Scaffolding: The benzenesulfonamide (B165840) core is a known scaffold for inhibitors of enzymes such as carbonic anhydrases. By derivatizing this compound, it could be used to probe the active sites of these and other enzymes.

Fluorescent Labeling: The introduction of a fluorophore through chemical modification could transform the molecule into a fluorescent probe for imaging specific cellular components or processes.

Affinity-Based Probes: The chloro-substituent could be replaced with a photoreactive group or a click-chemistry handle to create an affinity-based probe for identifying and isolating its binding partners in a cellular context.

The development of this compound into a tool compound would require a systematic evaluation of its biological activity and selectivity. This would involve screening against a panel of enzymes and receptors to identify any specific interactions.

Q & A

What are the optimal synthetic strategies for achieving high-purity 5-chloro-2-ethoxybenzenesulfonamide, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) minimizes side reactions .

- Base choice : Triethylamine or pyridine neutralizes HCl generated during sulfonamide formation, improving reaction efficiency .

- Temperature control : Maintaining 0–5°C during coupling steps prevents decomposition of reactive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity. Yield optimization requires stoichiometric balancing of reagents like 5-chloro-2-ethoxybenzene sulfonyl chloride and amines .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during structural characterization of sulfonamide derivatives?

Answer:

Contradictions in spectral data often arise from tautomerism, impurities, or solvent effects. Methodological approaches include:

- Multi-technique validation : Cross-check NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR signals for sulfonamide protons (δ 7.2–7.8 ppm) should correlate with peaks near 125–135 ppm for aromatic carbons .

- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6 for polar compounds) to avoid chemical shift variability .

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis resolves ambiguities, as demonstrated for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

What methodologies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?

Answer:

Advanced studies focus on target-specific assays:

- NLRP3 inflammasome inhibition : Measure IL-1β secretion in THP-1 macrophages using ELISA. IC values correlate with substituent effects on the sulfonamide group .

- Kinetic analysis : Use surface plasmon resonance (SPR) to determine binding affinity () and residence time for enzyme targets like carbonic anhydrase .

- Structure-activity relationship (SAR) : Introduce substituents at the 4-position of the benzene ring to modulate hydrophobicity and hydrogen bonding, as seen in analogs with enhanced anti-inflammatory activity .

How can solubility challenges of this compound in aqueous media be addressed for in vivo studies?

Answer:

Strategies to improve aqueous solubility include:

- Salt formation : Hydrochloride salts increase solubility by ionizing the sulfonamide group, as shown for related compounds .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the ethoxy moiety to enhance bioavailability .

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to solubilize the compound without altering its activity .

What advanced computational tools are employed to predict the binding modes of this compound with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models interactions with NLRP3 or carbonic anhydrase IX, identifying key residues (e.g., His107 in NLRP3) for hydrogen bonding .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting conformational flexibility in the ethoxy group .

- QSAR modeling : Quantitative parameters (e.g., logP, polar surface area) predict bioavailability and guide structural optimization .

How do competing reaction pathways during sulfonamide synthesis impact the formation of byproducts, and how can they be mitigated?

Answer:

Common byproducts arise from:

- Over-sulfonylation : Excess sulfonyl chloride leads to disubstituted derivatives. Mitigation: Use dropwise addition and monitor via TLC .

- Oxidation of ethoxy groups : Elevated temperatures in DMF cause ether cleavage. Solution: Conduct reactions under inert atmospheres (N) at <50°C .

- Chiral impurities : Racemization during coupling steps is minimized using sterically hindered amines (e.g., tert-butylamine) .

What analytical techniques are critical for quantifying trace impurities in this compound batches?

Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities at 0.1% levels. Monitor m/z 368.84 (parent ion) and related adducts .

- ICP-OES : Quantifies heavy metal residues (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .

- DSC/TGA : Thermal analysis identifies polymorphic forms affecting stability, with melting points typically >180°C for pure batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.